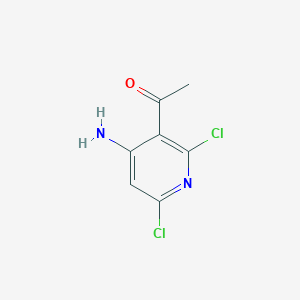
1-(4-Chloro-1H-imidazol-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chloro-1H-imidazol-2-yl)ethanone is a chemical compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a chloro substituent at the 4-position and an ethanone group at the 1-position of the imidazole ring. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloro-1H-imidazol-2-yl)ethanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-1H-imidazole with acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chloro-1H-imidazol-2-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The chloro substituent can be replaced by other nucleophiles through substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation: Imidazole N-oxides.
Reduction: 1-(4-Chloro-1H-imidazol-2-yl)ethanol.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Chloro-1H-imidazol-2-yl)ethanone has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex imidazole derivatives.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its imidazole core.
Medicine: Imidazole derivatives are explored for their potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-1H-imidazol-2-yl)ethanone involves its interaction with biological targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the chloro substituent and ethanone group can enhance binding affinity and specificity towards certain molecular targets.
Comparison with Similar Compounds
1-(4-Bromo-1H-imidazol-2-yl)ethanone: Similar structure with a bromo substituent instead of chloro.
1-(4-Methyl-1H-imidazol-2-yl)ethanone: Features a methyl group at the 4-position.
1-(4-Nitro-1H-imidazol-2-yl)ethanone: Contains a nitro group at the 4-position.
Uniqueness: 1-(4-Chloro-1H-imidazol-2-yl)ethanone is unique due to the presence of the chloro substituent, which can influence its reactivity and binding properties. The chloro group can participate in various chemical reactions, making this compound versatile for synthetic applications.
Properties
Molecular Formula |
C5H5ClN2O |
|---|---|
Molecular Weight |
144.56 g/mol |
IUPAC Name |
1-(5-chloro-1H-imidazol-2-yl)ethanone |
InChI |
InChI=1S/C5H5ClN2O/c1-3(9)5-7-2-4(6)8-5/h2H,1H3,(H,7,8) |
InChI Key |
SESYMOHYVGXOKF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC=C(N1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


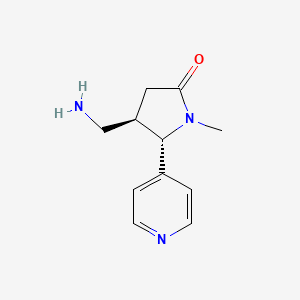

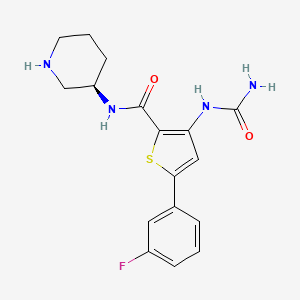
![3-Chloro-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B15329532.png)


![7-Iodobenzo[d]isothiazol-3-amine](/img/structure/B15329542.png)
![2-[3-(2-aminoethyl)-6-chloro-1H-indol-1-yl]acetamide](/img/structure/B15329550.png)
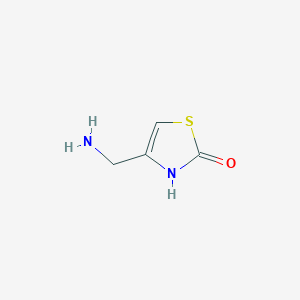
![4-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]cyclohexan-1-amine hydrochloride](/img/structure/B15329556.png)
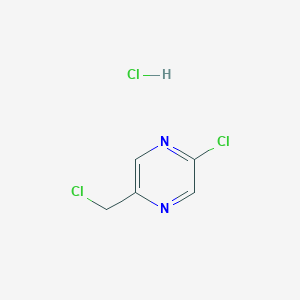

![4-[4-[4-(4-carboxy-3-hydroxyphenyl)-2,5-dimethylphenyl]-2,5-dimethylphenyl]-2-hydroxybenzoic acid](/img/structure/B15329578.png)
